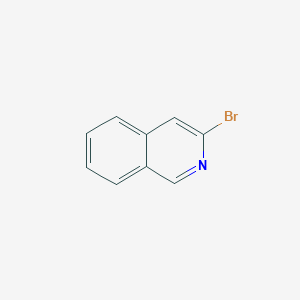

3-Bromoisoquinoline

Overview

Description

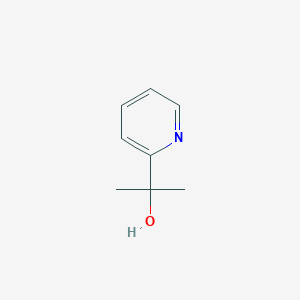

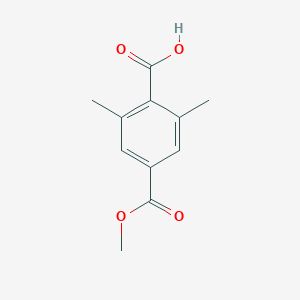

3-Bromoisoquinoline is a chemical compound with the molecular formula C9H6BrN . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .

Synthesis Analysis

This compound undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes. This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The molecular weight is 208.05 g/mol .Chemical Reactions Analysis

This compound undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 316.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.5±3.0 kJ/mol . The flash point is 145.1±20.4 °C . The index of refraction is 1.674 . The molar refractivity is 49.9±0.3 cm3 .Scientific Research Applications

1. Chemical Synthesis and Bromination Studies

3-Bromoisoquinoline has been studied for its potential in chemical synthesis. One study investigated the bromination of isoquinoline, demonstrating that isoquinoline can be monobrominated to form 5-bromoisoquinoline (Brown & Gouliaev, 2004). This process was found to be sensitive to the choice of brominating agent, acid, temperature, and concentration.

2. Development of Anticancer Agents

This compound derivatives have been synthesized and evaluated for their cytotoxic activity. A study synthesized various aminoquinones structurally related to marine isoquinolinequinones and found them to have moderate to high potency against several human tumor cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

3. Potential in Anticancer Therapy

Further research has been conducted on isoquinoline derivatives for potential anticancer activity. A study reported on triazoloquinazoline derivatives as PCAF bromodomain inhibitors, which demonstrated comparable cytotoxic activity against various human cancer cells (El-Shershaby et al., 2021).

4. Exploration in Pharmaceutical Chemistry

This compound has been utilized in pharmaceutical chemistry for the synthesis of various derivatives. A study presented a unified synthesis approach for bifunctional tetrahydroisoquinoline derivatives starting from a commercially available bromoisoquinoline (Bernabeu et al., 2004).

5. Investigations in Bioorganic Chemistry

In the field of bioorganic chemistry, the use of this compound in the synthesis of bioactive compounds has been explored. A study demonstrated the use of this compound for the synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline, highlighting its potential in developing pharmacologically active compounds (Brown & Gouliaev, 2005).

Safety and Hazards

3-Bromoisoquinoline may cause respiratory irritation, serious eye damage, and skin irritation. It is also harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . In case of contact with skin or eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Mechanism of Action

Target of Action

This compound belongs to the class of nitrogen-containing heterocycles, which are frequently found as naturally occurring bioactive compounds

Mode of Action

It’s known that nitrogen-containing heterocycles can interact with various biological targets, leading to a range of potential effects . The specific interactions of 3-Bromoisoquinoline with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It’s known that nitrogen-containing heterocycles can influence a variety of biochemical pathways . The downstream effects of these pathway alterations are subject to further investigation.

Result of Action

A study has suggested that this compound derivatives hold noteworthy analgesic and anti-inflammatory activity . The specific molecular and cellular effects are subject to ongoing research.

Action Environment

It’s known that environmental factors can significantly impact the action of various compounds

properties

IUPAC Name |

3-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJYXJDEDLXUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348834 | |

| Record name | 3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34784-02-6 | |

| Record name | 3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main reactions 3-Bromoisoquinoline undergoes with potassium amide in liquid ammonia?

A1: this compound reacts readily with potassium amide (KNH2) in liquid ammonia. The reaction proceeds through two main pathways:

- SN(ANRORC) Mechanism: This pathway, accounting for approximately 55% of the reaction, involves ring opening and subsequent closure, ultimately yielding 3-aminoisoquinoline. []

- AE Mechanism: The remaining 45% of the reaction likely proceeds through an elimination-addition mechanism, also resulting in the formation of 3-aminoisoquinoline. []

Q2: Can the bromine atom in this compound be substituted with other groups?

A: Yes, the bromine atom in this compound serves as a suitable leaving group for nucleophilic substitution reactions. Notably, the Suzuki-Miyaura coupling reaction has been successfully employed to replace the bromine with various aryl groups. This reaction, catalyzed by palladium, provides a versatile route to synthesize diverse π-conjugated 3-substituted isoquinoline derivatives. []

Q3: How does the position of substituents on the isoquinoline ring influence reactions with potassium amide?

A3: The position of substituents significantly impacts the reaction pathway with potassium amide:

- 1-Bromoisoquinoline: This isomer undergoes amination to form 1-aminoisoquinoline, likely through an elimination-addition (AE) mechanism. []

- This compound: As discussed earlier, this isomer reacts through both SN(ANRORC) and AE mechanisms to yield 3-aminoisoquinoline. []

Q4: What are the potential applications of 3-substituted isoquinoline derivatives?

A: 3-Substituted isoquinoline derivatives, particularly those with extended π-conjugation, exhibit promising photoluminescent properties. These compounds often display distinct halochromic behavior, exhibiting shifts in emission wavelength depending on the solvent or pH. Such characteristics make them attractive candidates for applications in fluorescent probes, sensors, and optoelectronic devices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)

![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)